5-Amino-2-fluoro-4-methoxybenzonitrilehydrochloride
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Overview
Description
5-Amino-2-fluoro-4-methoxybenzonitrile hydrochloride is a chemical compound with the molecular formula C8H7FN2O·HCl. It is a derivative of benzonitrile, featuring an amino group at the 5-position, a fluorine atom at the 2-position, and a methoxy group at the 4-position. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-fluoro-4-methoxybenzonitrile hydrochloride typically involves the nitration of 2-fluorobenzonitrile followed by reduction and subsequent methoxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment to maintain reaction conditions and ensure safety. The use of continuous-flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-fluoro-4-methoxybenzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amino derivatives .
Scientific Research Applications
5-Amino-2-fluoro-4-methoxybenzonitrile hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-fluoro-4-methoxybenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-fluoro-5-methoxybenzonitrile: Similar structure but different position of the amino and methoxy groups.
5-Fluoro-2-methoxybenzonitrile: Lacks the amino group, making it less reactive in certain chemical reactions.
Methyl 5-amino-2-fluorobenzoate: Contains an ester group instead of a nitrile group.
Uniqueness
5-Amino-2-fluoro-4-methoxybenzonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H8ClFN2O |
---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
5-amino-2-fluoro-4-methoxybenzonitrile;hydrochloride |
InChI |
InChI=1S/C8H7FN2O.ClH/c1-12-8-3-6(9)5(4-10)2-7(8)11;/h2-3H,11H2,1H3;1H |
InChI Key |
JHZSQXLCEWWJSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C#N)N.Cl |
Origin of Product |
United States |
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